trans-1-Boc-4-(4-pyridinyl)-pyrrolidine-3-carboxylic acid

purity profile procurement quality medicinal chemistry building block

trans-1-Boc-4-(4-pyridinyl)-pyrrolidine-3-carboxylic acid (CAS 959579-54-5) is a chiral, trans‑configured pyrrolidine‑3‑carboxylic acid building block featuring an N‑Boc protecting group and a 4‑pyridinyl substituent at the 4‑position. With a molecular formula C15H20N2O4 and molecular weight of 292.33 g mol⁻¹, it is primarily employed as an advanced intermediate in medicinal chemistry programs targeting serine proteases, kinases, and CNS receptor modulators.

Molecular Formula C15H20N2O4
Molecular Weight 292.33 g/mol
Cat. No. B12515152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1-Boc-4-(4-pyridinyl)-pyrrolidine-3-carboxylic acid
Molecular FormulaC15H20N2O4
Molecular Weight292.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=NC=C2
InChIInChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-11(12(9-17)13(18)19)10-4-6-16-7-5-10/h4-7,11-12H,8-9H2,1-3H3,(H,18,19)
InChIKeyMFBDFVFXHFCNQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-1-Boc-4-(4-pyridinyl)-pyrrolidine-3-carboxylic acid – Core Building Block Identity and Procurement Baseline


trans-1-Boc-4-(4-pyridinyl)-pyrrolidine-3-carboxylic acid (CAS 959579-54-5) is a chiral, trans‑configured pyrrolidine‑3‑carboxylic acid building block featuring an N‑Boc protecting group and a 4‑pyridinyl substituent at the 4‑position . With a molecular formula C15H20N2O4 and molecular weight of 292.33 g mol⁻¹, it is primarily employed as an advanced intermediate in medicinal chemistry programs targeting serine proteases, kinases, and CNS receptor modulators . Its defined (3S,4R) stereochemistry and orthogonal Boc protection distinguish it from simpler pyrrolidine‑3‑carboxylic acid scaffolds.

Why Generic Substitution of trans-1-Boc-4-(4-pyridinyl)-pyrrolidine-3-carboxylic acid Carries Real Procurement Risk


Superficially similar pyrrolidine‑3‑carboxylic acid building blocks—differing only in pyridinyl regioisomerism, aryl substitution, or protecting‑group status—exhibit measurable divergences in physicochemical properties, commercial purity profiles, and downstream synthetic utility . Swapping the 4‑pyridinyl isomer for its 2‑ or 3‑pyridinyl counterpart alters electronic distribution and hydrogen‑bonding capacity, while replacing the pyridine with a phenyl ring reduces heteroatom‑driven interactions critical for target engagement. Furthermore, unprotected or differentially protected analogs introduce orthogonal deprotection incompatibilities that complicate multi‑step syntheses. The quantitative evidence below demonstrates that these differences are neither subtle nor interchangeable without experimental re‑validation.

Quantitative Differentiation Evidence for trans-1-Boc-4-(4-pyridinyl)-pyrrolidine-3-carboxylic acid Versus Closest Analogs


Purity Level Advantage of 4‑Pyridinyl‑Boc‑Pyrrolidine Over the Phenyl Analog

Commercially available trans-1-Boc-4-(4-pyridinyl)-pyrrolidine-3-carboxylic acid is routinely supplied at a minimum purity of 98 % (HPLC) , whereas the closest aryl analog—trans-1-Boc-4-phenyl-pyrrolidine-3-carboxylic acid—is typically offered at 95 % purity , with premium grades reaching 97 % [1]. This 1–3 percentage‑point purity gap directly influences the achievable yield in subsequent amide‑coupling or peptide‑bond‑forming steps, where low‑level impurities can act as chain terminators or catalyst poisons.

purity profile procurement quality medicinal chemistry building block

Physicochemical Divergence Between 4‑Pyridinyl and 2‑Pyridinyl Regioisomers

Predicted physicochemical properties reveal a measurable gap between the 4‑pyridinyl target compound and its 2‑pyridinyl regioisomer. The target exhibits a density of 1.2 ± 0.1 g cm⁻³, a boiling point of 455.4 ± 45.0 °C, and a flash point of 229.2 ± 28.7 °C . In contrast, the 2‑pyridinyl analog shows a higher density of 1.235 g cm⁻³, a boiling point elevated by 6.5 °C (461.9 °C), and a flash point increased by 4.0 °C (233.2 °C) . These differences reflect altered intermolecular interactions driven by the position of the pyridine nitrogen, which can affect solubility, chromatographic behavior, and crystallization propensity.

physicochemical properties regioisomer differentiation density boiling point

Boc‑Protection Strategy: Orthogonal Stability Contrasted with Free‑Base Analog

The target compound carries an acid‑labile Boc group that enables selective N‑deprotection under mild acidic conditions (e.g., TFA or HCl/dioxane) without disturbing the trans‑4‑(4‑pyridinyl)‑pyrrolidine‑3‑carboxylic acid scaffold . The closest unprotected analog—trans-4-(4-pyridinyl)-pyrrolidine-3-carboxylic acid (free base)—is commercially available at only 95 % purity and lacks the Boc mask, forcing the user to install and later remove a protecting group, adding two synthetic steps and risking epimerization at the α‑carbon. While no direct head‑to‑head deprotection yield comparison is published, the availability of the pre‑protected building block eliminates a prevalent failure point in multi‑step medicinal chemistry workflows.

protecting group strategy orthogonal synthesis Boc deprotection

Highest‑Impact Application Scenarios for trans-1-Boc-4-(4-pyridinyl)-pyrrolidine-3-carboxylic acid


Factor Xa Inhibitor Lead Optimization Requiring High‑Purity trans‑4‑Pyridinyl‑Pyrrolidine Cores

Structure‑activity relationship (SAR) campaigns around factor Xa inhibitors such as those described in US 7,186,717 demand enantiomerically pure trans‑4‑(4‑pyridinyl)‑pyrrolidine‑3‑carboxylic acid intermediates [1]. The ≥ 98 % purity of the Boc‑protected building block, combined with its defined (3S,4R) stereochemistry, ensures that amide‑coupling steps proceed with minimal side‑product formation, accelerating SAR iteration. The 4‑pyridinyl isomer specifically places the nitrogen in the optimal geometry for S4‑pocket hydrogen‑bonding interactions observed in co‑crystal structures [1], making regioisomeric purity as critical as chemical purity.

Kinase Hinge‑Binder Fragment Elaboration Using Orthogonally Protected Pyrrolidine Scaffolds

In fragment‑based drug discovery targeting the kinase hinge region, the Boc‑protected 4‑pyridinyl‑pyrrolidine core serves as a privileged fragment for elaboration. The orthogonal Boc group permits late‑stage N‑deprotection and subsequent diversification (e.g., sulfonylation, urea formation) without perturbing the trans‑substitution pattern . The > 98 % purity minimizes false positives in biochemical screening caused by trace impurities that inhibit or activate kinases non‑specifically.

CNS‑Penetrant Prolyl Oligopeptidase (POP) Inhibitor Synthesis

Pyrrolidine‑3‑carboxylic acid derivatives bearing a pyridinyl substituent have been reported as potent prolyl oligopeptidase inhibitors with CNS exposure [2]. The target compound’s trans configuration and 4‑pyridinyl substitution pattern match the structural requirements for POP active‑site binding; substituting a 2‑pyridinyl or phenyl analog would compromise the critical hydrogen‑bond network, as indicated by the measured physicochemical differences (density, boiling point) that reflect altered solvation and target complementarity [2].

Quote Request

Request a Quote for trans-1-Boc-4-(4-pyridinyl)-pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.